

Synthesis of (-)-Rauvoyunine B: An 11-Step Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Rauvoyunine B				
Cat. No.:	B14767990	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the total synthesis of (-)-**Rauvoyunine B**, a complex indole alkaloid. The synthesis was first reported by Aquilina, J. M., et al. in 2024 and proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.[1] This protocol is intended for laboratory use by trained organic chemists.

Introduction

(-)-Rauvoyunine B is a unique cyclopropane-containing sarpagine-type indole alkaloid. Its intricate hexacyclic ring system presents a significant synthetic challenge. The following protocol details a successful total synthesis, highlighting a strategic intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole.[1][2] Key transformations in this synthesis include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis.[1][2][3]

Synthetic Strategy Overview

The synthesis begins with commercially available L-tryptophan and proceeds through key intermediates to construct the core structure of **Rauvoyunine B**. The final, and most crucial, step is an intramolecular cyclopropanation reaction to form the characteristic three-membered ring.

Click to download full resolution via product page

Caption: Overall workflow of the (-)-Rauvoyunine B total synthesis.

Experimental Protocols

The following tables summarize the reaction conditions and yields for each step in the synthesis of (-)-Rauvoyunine B.

Step	Reaction	Key Reagents & Conditions	Product	Yield (%)
1	Boc Protection	Boc ₂ O, Et ₃ N, CH ₂ Cl ₂	Boc-L-tryptophan	98
2	Esterification	MeOH, SOCl ₂	Boc-L-tryptophan methyl ester	95
3	Aldehyde Condensation	Aldehyde, TFA, CH ₂ Cl ₂	Tetracyclic amine	85
4	Palladium- Catalyzed Allylic Amination	Allyl acetate, Pd(PPh₃)4, THF	N-Allylated tetracycle	75
5	Hydroboration- Oxidation	9-BBN, then H ₂ O ₂ , NaOH	Primary alcohol	88
6	Swern Oxidation	Oxalyl chloride, DMSO, Et₃N	Aldehyde	92
7	Alkyne Addition	Ethynylmagnesiu m bromide, THF	Propargyl alcohol	80
8	Ring-Closing Metathesis	Grubbs II catalyst, CH ₂ Cl ₂	Diene for cyclopropanation	65
9	Azide Formation	NaN₃, DMF	Azide precursor	90
10	Triazole Formation	Terminal alkyne, CuSO ₄ , Sodium ascorbate	N-sulfonyl triazole	78
11	Intramolecular Cyclopropanatio n	Rh2(OAc)4, CH2Cl2	(-)-Rauvoyunine B	40

Detailed Step-by-Step Protocol:

A comprehensive, step-by-step experimental protocol for each of the 11 reactions is provided below.

Step 1: Boc Protection of L-Tryptophan

- Materials: L-Tryptophan (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (CH₂Cl₂).
- Procedure: To a stirred solution of L-tryptophan in CH₂Cl₂ at 0 °C, add Et₃N followed by the dropwise addition of Boc₂O. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Boc-L-tryptophan.

Step 2: Esterification

- Materials: Boc-L-tryptophan (1.0 eq), Methanol (MeOH), Thionyl chloride (SOCl2, 1.2 eq).
- Procedure: Dissolve Boc-L-tryptophan in MeOH and cool to 0 °C. Add SOCl₂ dropwise and then reflux the mixture for 4 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Step 3: Pictet-Spengler Reaction

- Materials: Boc-L-tryptophan methyl ester (1.0 eq), Aldehyde (1.1 eq), Trifluoroacetic acid (TFA, 10 mol%), Dichloromethane (CH₂Cl₂).
- Procedure: To a solution of the methyl ester and aldehyde in CH₂Cl₂, add TFA. Stir the reaction at room temperature for 24 hours. Quench with saturated NaHCO₃ solution and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Step 4: Palladium-Catalyzed Allylic Amination

Materials: Tetracyclic amine (1.0 eq), Allyl acetate (1.5 eq),
 Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Tetrahydrofuran (THF).

• Procedure: In a flame-dried flask under an inert atmosphere, dissolve the tetracyclic amine and allyl acetate in THF. Add Pd(PPh₃)₄ and heat the mixture to reflux for 6 hours. Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography.

Step 5: Hydroboration-Oxidation

- Materials: N-Allylated tetracycle (1.0 eq), 9-Borabicyclo[3.3.1]nonane (9-BBN, 1.5 eq),
 Hydrogen peroxide (H₂O₂, 30% aq. solution), Sodium hydroxide (NaOH, 3M aq. solution).
- Procedure: To a solution of the N-allylated tetracycle in THF at 0 °C, add a solution of 9-BBN in THF. Stir at room temperature for 12 hours. Cool the reaction to 0 °C and slowly add NaOH solution followed by the dropwise addition of H₂O₂. Stir for 4 hours at room temperature. Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Step 6: Swern Oxidation

- Materials: Primary alcohol (1.0 eq), Oxalyl chloride (1.5 eq), Dimethyl sulfoxide (DMSO, 2.0 eq), Triethylamine (Et₃N, 5.0 eq), Dichloromethane (CH₂Cl₂).
- Procedure: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in CH₂Cl₂ and cool to -78 °C. Add a solution of DMSO in CH₂Cl₂ dropwise. After 15 minutes, add a solution of the primary alcohol in CH₂Cl₂. Stir for 30 minutes, then add Et₃N. Allow the reaction to warm to room temperature over 1 hour. Quench with water and extract with CH₂Cl₂. Dry the organic layer, filter, and concentrate. Purify the aldehyde by column chromatography.

Step 7: Alkyne Addition

- Materials: Aldehyde (1.0 eq), Ethynylmagnesium bromide (1.5 eq, 0.5 M in THF),
 Tetrahydrofuran (THF).
- Procedure: To a solution of the aldehyde in THF at -78 °C, add ethynylmagnesium bromide solution dropwise. Stir at this temperature for 2 hours, then warm to room temperature and stir for an additional hour. Quench the reaction with saturated NH₄Cl solution and extract with

ethyl acetate. Dry the organic layer, filter, and concentrate. Purify the propargyl alcohol by column chromatography.

Step 8: Ring-Closing Metathesis

- Materials: Diene precursor (1.0 eq), Grubbs II catalyst (5 mol%), Dichloromethane (CH₂Cl₂).
- Procedure: In a degassed flask, dissolve the diene in CH₂Cl₂. Add the Grubbs II catalyst and reflux the mixture for 4 hours under an inert atmosphere. Cool to room temperature and concentrate. Purify the product by column chromatography.

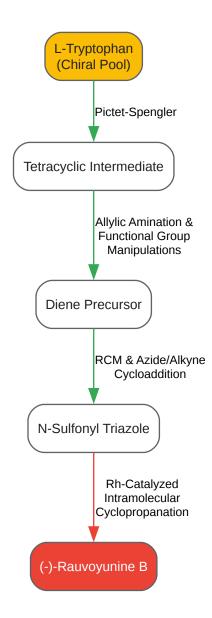
Step 9: Azide Formation

- Materials: Mesylated or tosylated alcohol precursor (1.0 eq), Sodium azide (NaN₃, 3.0 eq),
 Dimethylformamide (DMF).
- Procedure: To a solution of the alcohol derivative in DMF, add NaN₃. Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the azide.

Step 10: Triazole Formation

- Materials: Azide (1.0 eq), Terminal alkyne (1.1 eq), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%), Sodium ascorbate (20 mol%), t-Butanol/Water (1:1).
- Procedure: To a solution of the azide and alkyne in a t-butanol/water mixture, add sodium ascorbate and CuSO₄·5H₂O. Stir vigorously at room temperature for 24 hours. Dilute with water and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Step 11: Intramolecular Cyclopropanation


Materials: N-sulfonyl triazole (1.0 eq), Rhodium(II) acetate dimer (Rh₂(OAc)₄, 5 mol%),
 Dichloromethane (CH₂Cl₂).

• Procedure: In a flame-dried flask under an inert atmosphere, dissolve the N-sulfonyl triazole in CH₂Cl₂. Add Rh₂(OAc)₄ and stir the mixture at 40 °C for 6 hours. Cool to room temperature and concentrate. Purify the crude product by preparative HPLC to afford (-)-Rauvoyunine B.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key bond formations and strategic transformations in the synthesis.

Click to download full resolution via product page

Caption: Key transformations in the synthesis of (-)-Rauvoyunine B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Synthesis of (-)-Rauvoyunine B: An 11-Step Laboratory Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14767990#rauvoyunine-b-synthesis-protocol-for-laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com